molecular formula C10H18N2O B11703257 5,5-Dimethyl-3-(2,2-dimethylhydrazino)-2-cyclohexen-1-one

5,5-Dimethyl-3-(2,2-dimethylhydrazino)-2-cyclohexen-1-one

Cat. No.: B11703257
M. Wt: 182.26 g/mol
InChI Key: QNTKVYPREDLLLH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(2,2-dimethylhydrazino)-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexenone ring substituted with dimethyl groups and a dimethylhydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(2,2-dimethylhydrazino)-2-cyclohexen-1-one typically involves the reaction of cyclohexenone derivatives with dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(2,2-dimethylhydrazino)-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted cyclohexenone derivatives.

Scientific Research Applications

5,5-Dimethyl-3-(2,2-dimethylhydrazino)-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(2,2-dimethylhydrazino)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1-pyrroline N-oxide: A related compound with similar structural features but different functional groups.

    Cyclohexenone derivatives: Compounds with a cyclohexenone ring and various substituents.

Uniqueness

5,5-Dimethyl-3-(2,2-dimethylhydrazino)-2-cyclohexen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazino group, in particular, makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-(2,2-dimethylhydrazinyl)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H18N2O/c1-10(2)6-8(11-12(3)4)5-9(13)7-10/h5,11H,6-7H2,1-4H3

InChI Key

QNTKVYPREDLLLH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NN(C)C)C

Origin of Product

United States

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